molecular formula C6H4IN3 B1313353 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 690258-25-4

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1313353
CAS RN: 690258-25-4
M. Wt: 245.02 g/mol
InChI Key: RHSZXENOJXHZSD-UHFFFAOYSA-N
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Description

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 864866-44-4 . It has a molecular weight of 245.02 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been summarized in various studies . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4IN3/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H .


Chemical Reactions Analysis

There are several chemical reactions associated with [1,2,4]triazolo[1,5-a]pyridines . For instance, the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis Methods

The 1,2,4-triazolo[1,5-a]pyridines, including 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine, can be synthesized using different methods. For instance, Zheng et al. (2014) detailed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, featuring a metal-free oxidative N-N bond formation, short reaction times, and high yields (Zheng et al., 2014). Moreover, the synthesis of novel polynitrogenated ligands, including triazolo[1,5-a]pyridines, was described by Abarca et al. (2004), suggesting potential applications as helicating compounds or luminescent sensors (Abarca et al., 2004).

Medicinal Chemistry and Biological Activities

In the realm of medicinal chemistry and biological activities, the derivatives of 1,2,4-triazolo[1,5-a]pyridine have shown significant promise. For instance, Smolsky et al. (2022) synthesized derivatives and investigated their antioxidant properties, demonstrating the potential of these compounds as antioxidants (Smolsky et al., 2022). Additionally, Dolzhenko et al. (2008) prepared fluorinated derivatives of 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines and evaluated their antiproliferative activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Dolzhenko et al., 2008).

Chemical Properties and Structural Studies

The study of the chemical properties and structures of 1,2,4-triazolo[1,5-a]pyridines is crucial for understanding their applications. For example, the vaporization enthalpies of various heterocyclic compounds, including 1,2,4-triazolo[1,5-a]pyrimidine, were measured by Lipkind et al. (2011) using correlation gas chromatography, providing insights into their physical properties (Lipkind et al., 2011). Additionally, Chai et al. (2019) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyridine and studied their crystal structures, revealing the influence of different substituents on their supramolecular synthons and crystal structures, which is valuable for pharmaceutical development and crystal engineering applications (Chai et al., 2019).

Pharmaceutical Applications

The triazolopyridine scaffold, including 1,2,4-triazolo[1,5-a]pyridine, is known for its wide range of pharmacological activities. Merugu et al. (2022) highlighted the synthetic strategies and pharmacological applications of [1,2,4]triazolo[1,5‐a]pyrimidine analogs, emphasizing their significance in medicinal chemistry due to activities like anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists (Merugu et al., 2022).

Safety and Hazards

The safety information for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the retrieved papers, it’s worth noting that [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name

7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSZXENOJXHZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468213
Record name 7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690258-25-4
Record name 7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the product from Step B above (220 mg, 1.00 mmol) in N,N-dimethylformamide (0.5 mL) was added N,N-dimethylformamide dimethyl acetal (0.37 mL, 2.60 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford a red oil, which was dissolved in 2.0 mL of methanol and 0.162 mL of pyridine. The solution was cooled in an ice bath and hydroxylamine-O-sulfonic acid (147 mg, 1.30 mmol) was added in one portion. The reaction mixture was allowed to warm to room temperature and was stirred overnight. The volatiles were removed under reduced pressure, and the residue was partitioned between saturated aqueous brine solution and ethyl acetate. The aqueous layer was further extracted with ethyl acetate, and the combined organic layers were washed with saturated aqueous brine solution (100 mL), dried over magnesium sulfate and concentrated under reduced pressure to afford the title compound as an orange solid. MS 246.1 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.162 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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